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Compound of Interest

Compound Name: DOPE-PEG-Cy5 (MW 2000)

Cat. No.: B15546355 Get Quote

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-Cy5 (DOPE-

PEG-Cy5) is a fluorescently labeled lipid conjugate frequently incorporated into liposomal and

other nanoparticle formulations for in vivo imaging. The PEGylated (Polyethylene Glycol) lipid

provides a hydrophilic steric barrier, which helps to reduce opsonization and clearance by the

mononuclear phagocyte system (MPS), thereby prolonging circulation time.[1][2][3] The Cy5

(Cyanine 5) fluorescent dye, a near-infrared (NIR) fluorophore, allows for deep tissue imaging

with reduced autofluorescence.[4]

These characteristics make DOPE-PEG-Cy5-labeled nanoparticles an effective tool for non-

invasively monitoring biodistribution, pharmacokinetics, and tumor accumulation in preclinical

mouse models.[5][6] A primary application is the visualization of the Enhanced Permeability

and Retention (EPR) effect in tumors, where leaky vasculature and poor lymphatic drainage

lead to the passive accumulation of nanoparticles.[7][8][9][10]

Principle of Application: The EPR Effect

The accumulation of DOPE-PEG-Cy5 labeled liposomes in solid tumors is largely dependent

on the EPR effect.[7] Tumor vasculature is often abnormal, with poorly aligned endothelial cells

and wide fenestrations, which allows nanoparticles to extravasate into the tumor interstitium.

[10] Coupled with impaired lymphatic drainage in the tumor microenvironment, this leads to the

passive retention of the nanoparticles.[7][10] PEGylation is crucial as it extends the circulation
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half-life of the liposomes, providing a greater opportunity for them to accumulate at the

pathological site.[3]

Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Cy5-labeled

liposomes in mice, compiled from various studies.

Table 1: Liposome Formulation and Characteristics

Parameter Value Reference

Lipid Composition
DMPC:DOPE:DSPE-PEG
(50:45:5 molar ratio)

[1]

DOPC/DOPE/DSPE-

PEG2000-DVar7/Cy5.5 (molar

ratio)

[11]

Mean Particle Size ~100 nm [1]

Polydispersity Index (PDI) < 0.1 [1]

Zeta Potential Near-neutral (-4 to -5 mV) [1]

| PEG Anchor | DSPE-PEG2000 |[3] |

Table 2: Dosing and Administration

Parameter Value Reference

Administration Route
Intravenous (i.v.) tail vein
injection

[11][12]

Typical Injection Volume 100 - 200 µL [11][12]

Example Dose (Cy5.5) 10 nmol per mouse [11]

| Vehicle | Sterile Saline or PBS |[13] |
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Table 3: Pharmacokinetics and Imaging Parameters

Parameter Value Reference

Liposome Half-life

(PEGylated)
~5 hours in mice [3]

Imaging Time Points
1, 2, 4, 8, 12, 24, 48, 72 hours

post-injection
[5][11][14]

Peak Tumor Accumulation
Typically 24 - 48 hours post-

injection
[5]

IVIS Excitation Filter ~675 nm [11]

| IVIS Emission Filter | ~720 nm |[11] |

Experimental Protocols
Protocol 1: Preparation of DOPE-PEG-Cy5 Labeled
Liposomes
This protocol describes a standard thin-film hydration method for preparing fluorescently

labeled liposomes.

Materials:

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or similar structural lipid

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2000)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(Cyanine 5) (DOPE-Cy5) or similar Cy5-

lipid conjugate

Chloroform
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Sterile Phosphate-Buffered Saline (PBS), pH 7.4

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

Lipid Film Hydration:

1. Dissolve the lipids (e.g., DMPC, DOPE, DSPE-PEG2000, and DOPE-Cy5) in chloroform in

a round-bottom flask. A typical molar ratio is 50:44.5:5:0.5 (Structural Lipid:DOPE:DSPE-

PEG:DOPE-Cy5).

2. Attach the flask to a rotary evaporator and remove the chloroform under vacuum at 37°C

to form a thin, uniform lipid film.[11][15] Continue evaporation for at least 5 minutes after

the film appears dry to remove residual solvent.[11][15]

3. Hydrate the lipid film with sterile PBS (pH 7.4) by vortexing or gentle agitation at 37°C for

20-30 minutes.[11] This will form multilamellar vesicles (MLVs).

Extrusion:

1. To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

2. Assemble the extruder with a 100 nm polycarbonate membrane.

3. Pass the liposome suspension through the extruder 11-21 times to achieve a homogenous

size distribution.

4. The resulting liposomes should be stored at 4°C and protected from light.

Protocol 2: In Vivo and Ex Vivo Imaging in a Tumor-
Bearing Mouse Model
This protocol outlines the procedure for intravenous administration and subsequent imaging of

Cy5-labeled liposomes.
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Materials:

Tumor-bearing mice (e.g., subcutaneous xenograft model)

DOPE-PEG-Cy5 labeled liposomes (prepared as above)

Sterile saline

Anesthesia (e.g., isoflurane or injectable anesthetic)

In Vivo Imaging System (IVIS) or similar fluorescence imager

Surgical tools for organ harvesting

Methodology:

Animal Preparation and Injection:

1. Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal

injection of an appropriate anesthetic.[12]

2. Dilute the liposome stock solution in sterile saline to the desired final concentration in an

injection volume of 100-200 µL.[11][13]

3. Administer the liposome suspension via intravenous tail vein injection.[12]

In Vivo Fluorescence Imaging:

1. Place the anesthetized mouse in the imaging chamber of the IVIS.[12]

2. Acquire fluorescence images at predetermined time points (e.g., 1, 4, 24, 48, and 72 hours

post-injection).[11]

3. Set the imaging parameters for Cy5: Excitation ~675 nm, Emission ~720 nm.[11] Use an

auto exposure time to achieve an optimal signal-to-noise ratio.

4. Acquire a grayscale reference image for anatomical context.
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5. Analyze the images using appropriate software to quantify the fluorescence intensity

(radiant efficiency) in regions of interest (ROIs), such as the tumor and other organs.

Ex Vivo Organ Biodistribution:

1. At the final time point (e.g., 72 hours), humanely euthanize the mouse.

2. Immediately dissect and harvest the tumor and major organs (liver, spleen, kidneys, lungs,

heart).[12]

3. Arrange the organs in the IVIS imaging chamber and acquire a final fluorescence image to

confirm the biodistribution of the liposomes.[14] This provides a more sensitive and

specific signal localization without interference from overlying tissues.

Visualizations
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Step 1: Liposome Preparation

Step 2: In Vivo Procedure

Step 3: Ex Vivo Analysis

Dissolve Lipids in Chloroform
(DMPC, DOPE, DSPE-PEG, DOPE-Cy5)

Form Thin Lipid Film
(Rotary Evaporation)

Hydrate Film with PBS
(Forms MLVs)

Extrusion (100 nm filter)
(Forms LUVs)

Sterile Filter & Store at 4°C

Administer Liposomes
(i.v. Tail Vein Injection)

Use Prepared Liposomes

Prepare Mouse
(Tumor Model, Anesthesia)

Live Animal Imaging (IVIS)
(Multiple Time Points: 1-72h)

Euthanize Mouse
(Final Time Point)

Proceed to endpoint

Harvest Tumor & Organs

Ex Vivo Organ Imaging (IVIS)

Quantify Biodistribution

Click to download full resolution via product page

Caption: Experimental workflow for DOPE-PEG-Cy5 liposome imaging in mice.
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DOPE-PEG-Cy5 Liposome
(in circulation)
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(Tight Endothelial Junctions)
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Caption: Conceptual diagram of the Enhanced Permeability and Retention (EPR) effect.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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